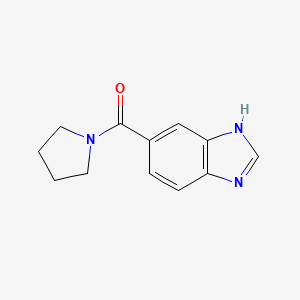![molecular formula C13H18N4O3 B7458541 [1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-ACP and is a derivative of amorphous calcium phosphate (ACP). CPP-ACP has been extensively studied for its use in dental treatments, and its potential as a drug delivery system.
Mécanisme D'action
CPP-ACP works by binding to tooth enamel and dentin, forming a protective layer that helps to prevent demineralization and promote remineralization. CPP-ACP also helps to stabilize amorphous calcium phosphate, which is a precursor to hydroxyapatite, the mineral that makes up tooth enamel and bone. Additionally, CPP-ACP has been shown to inhibit the growth of oral bacteria, which helps to prevent tooth decay.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects, including promoting remineralization of tooth enamel and dentin, enhancing bone regeneration, and inhibiting the growth of oral bacteria. CPP-ACP has also been shown to be biocompatible and non-toxic, making it suitable for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-ACP has several advantages for lab experiments, including its high purity and yield, biocompatibility, and non-toxicity. However, CPP-ACP can be difficult to synthesize and purify, which can limit its availability for some experiments. Additionally, CPP-ACP may not be suitable for some applications due to its specific properties and mechanism of action.
Orientations Futures
There are several future directions for research on CPP-ACP, including exploring its potential use in other fields, such as drug delivery and bone tissue engineering. Additionally, further research is needed to optimize the synthesis and purification of CPP-ACP, and to better understand its mechanism of action and biochemical and physiological effects. Finally, more studies are needed to evaluate the safety and efficacy of CPP-ACP in various applications.
Méthodes De Synthèse
CPP-ACP can be synthesized through a multi-step process that involves the reaction of cyclopentylamine with 3-amino-2-pyrazinecarboxylic acid followed by the addition of diethyl oxalate. The resulting product is then purified through recrystallization to obtain pure CPP-ACP. The synthesis of CPP-ACP has been optimized to produce high yields and purity, making it suitable for various applications.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its use in dental treatments, including the prevention and treatment of dental caries. CPP-ACP has been shown to promote remineralization of enamel and dentin, which helps to prevent tooth decay. Additionally, CPP-ACP has been used as a drug delivery system for various drugs, including antibiotics and anticancer drugs. CPP-ACP has also been studied for its potential use in bone tissue engineering, as it has been shown to enhance bone regeneration.
Propriétés
IUPAC Name |
[1-(cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-8(12(18)17-9-4-2-3-5-9)20-13(19)10-11(14)16-7-6-15-10/h6-9H,2-5H2,1H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUSKSMLKHLONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

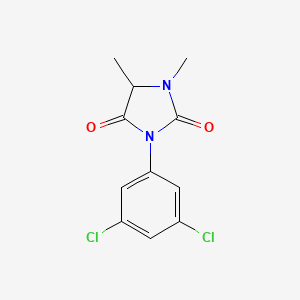
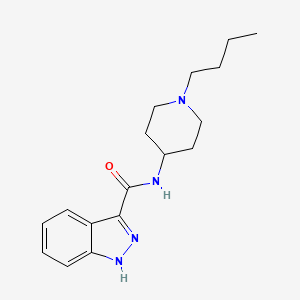

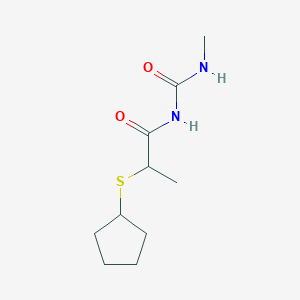
![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
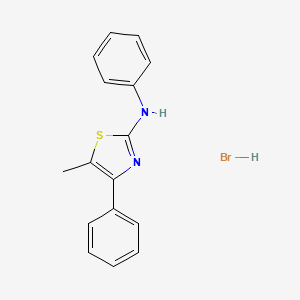
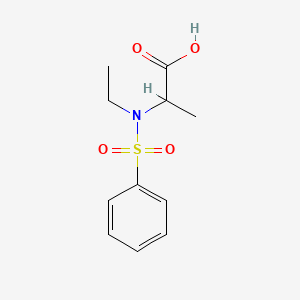
![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![N-[4-[2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7458550.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
![3'-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7458559.png)
